Fmoc-3,4,5-trifluoro-D-phenylalanine

Description

The exact mass of the compound (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4,5-trifluorophenyl)propanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Fmoc-3,4,5-trifluoro-D-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-3,4,5-trifluoro-D-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

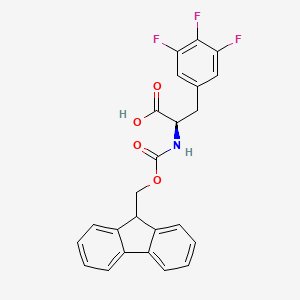

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3,4,5-trifluorophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18F3NO4/c25-19-9-13(10-20(26)22(19)27)11-21(23(29)30)28-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21H,11-12H2,(H,28,31)(H,29,30)/t21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNMUACAZWGQRRL-OAQYLSRUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)F)F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=C(C(=C4)F)F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18F3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101160474 |

Source

|

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3,4,5-trifluoro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101160474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205526-31-4 |

Source

|

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3,4,5-trifluoro-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205526-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3,4,5-trifluoro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101160474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-3,4,5-trifluoro-D-phenylalanine: Properties, Synthesis, and Applications in Peptide Science

Introduction: The Strategic Advantage of Fluorination in Peptide Chemistry

In the landscape of modern drug discovery and peptide science, the incorporation of non-canonical amino acids is a cornerstone strategy for modulating the therapeutic potential of peptide-based agents. Among these, fluorinated amino acids have emerged as powerful tools for enhancing metabolic stability, receptor affinity, and overall pharmacokinetic profiles.[1][2] This guide provides a comprehensive technical overview of Fmoc-3,4,5-trifluoro-D-phenylalanine, a key building block in the synthesis of novel peptides with enhanced properties. The strategic placement of three fluorine atoms on the phenyl ring of D-phenylalanine offers a unique combination of steric and electronic effects that can profoundly influence peptide structure and function.[3][4] This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this compound in their work.

Physicochemical Properties of Fmoc-3,4,5-trifluoro-D-phenylalanine

A thorough understanding of the physicochemical properties of Fmoc-3,4,5-trifluoro-D-phenylalanine is essential for its effective use in synthesis and for predicting its influence on the resulting peptides. The trifluorinated phenyl group significantly impacts the molecule's hydrophobicity and electronic character.[5]

| Property | Value | Source |

| CAS Number | 205526-31-4 | [5] |

| Molecular Formula | C₂₄H₁₈F₃NO₄ | [5] |

| Molecular Weight | 441.41 g/mol | [5] |

| Appearance | White powder | [5] |

| Melting Point | 166-172 °C | [5] |

| Optical Rotation | [α]D²⁰ = +42 ± 3º (c=1 in DMF) | [5] |

| Purity | ≥ 98% (HPLC) | [5] |

| Storage Conditions | 0-8 °C | [5] |

Solubility Profile:

While comprehensive quantitative solubility data is not extensively published, based on the principles of Fmoc-amino acid solubility, Fmoc-3,4,5-trifluoro-D-phenylalanine is expected to exhibit good solubility in polar aprotic solvents commonly used in solid-phase peptide synthesis (SPPS). The large, hydrophobic Fmoc group generally confers solubility in organic solvents.[6]

| Solvent | Abbreviation | Expected Solubility | Rationale |

| N,N-Dimethylformamide | DMF | Highly Soluble | The most common solvent for SPPS, known for its excellent ability to dissolve Fmoc-amino acids.[6][7] |

| N-Methyl-2-pyrrolidone | NMP | Highly Soluble | Another widely used polar aprotic solvent in SPPS with strong solvating properties for Fmoc derivatives.[7] |

| Dichloromethane | DCM | Moderately Soluble | Often used in combination with other solvents for SPPS. |

Synthesis of Fmoc-3,4,5-trifluoro-D-phenylalanine: A Conceptual Workflow

The synthesis can be conceptually divided into two main stages: the asymmetric synthesis of 3,4,5-trifluoro-D-phenylalanine and the subsequent protection of the amino group with the Fmoc moiety.

Sources

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. benchchem.com [benchchem.com]

- 7. reddit.com [reddit.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

synthesis of Fmoc-3,4,5-trifluoro-D-phenylalanine

An In-Depth Technical Guide to the Asymmetric Synthesis of Fmoc-3,4,5-trifluoro-D-phenylalanine

Authored by: A Senior Application Scientist

Foreword: The Strategic Value of Fluorinated D-Amino Acids in Modern Drug Discovery

In the landscape of peptide-based therapeutics and drug development, the deliberate incorporation of non-canonical amino acids is a cornerstone of rational design. Fluorination, in particular, offers a powerful tool to modulate the physicochemical properties of bioactive molecules. The introduction of fluorine atoms can profoundly influence lipophilicity, metabolic stability, and binding affinity by altering electronic profiles and conformational preferences.[1][2]

This guide focuses on Fmoc-3,4,5-trifluoro-D-phenylalanine , a highly valuable building block. The trifluorinated phenyl ring introduces significant electronic perturbations and steric bulk, while the D-configuration confers resistance to enzymatic degradation by proteases, a critical factor in enhancing the in-vivo half-life of peptide drug candidates.[3][4] The Fmoc (9-fluorenylmethoxycarbonyl) group is the industry standard for solid-phase peptide synthesis (SPPS), enabling efficient and orthogonal peptide assembly.[5][6]

This document provides a comprehensive, field-proven methodology for the asymmetric synthesis of this key intermediate, designed for researchers and drug development professionals who require not just a protocol, but a deep understanding of the underlying chemical principles.

Strategic Overview of the Synthetic Approach

To achieve the desired D-enantiomer with high chiral purity, a robust and scalable asymmetric synthesis is required. While several strategies exist, including enzymatic resolution and asymmetric hydrogenation, this guide details a highly reliable approach based on the alkylation of a chiral glycine equivalent .[7][8][9] Specifically, we will employ the Schöllkopf bis-lactim ether auxiliary, a method renowned for its high diastereoselectivity and predictable stereochemical outcome.[10]

The overall strategy is bifurcated into two primary stages:

-

Stage 1: Asymmetric Synthesis of the Core Amino Acid. This involves the stereocontrolled alkylation of a chiral glycine enolate derived from the Schöllkopf auxiliary with 3,4,5-trifluorobenzyl bromide, followed by hydrolysis to yield the target D-amino acid.

-

Stage 2: N-Terminal Fmoc Protection. The free amine of the synthesized D-amino acid is then protected using a standard, high-yield Fmoc-ylation procedure.

This workflow is designed to be self-validating, with clear checkpoints for purification and characterization to ensure the integrity of intermediates and the final product.

Experimental Protocols & Mechanistic Rationale

Stage 1: Asymmetric Synthesis of 3,4,5-Trifluoro-D-phenylalanine

This stage leverages the Schöllkopf auxiliary, a cyclic bis-lactim ether derived from a chiral amino acid (here, D-valine) to direct the stereochemistry of alkylation. The bulky isopropyl group of the valine residue effectively shields one face of the glycine-derived enolate, forcing the incoming electrophile (3,4,5-trifluorobenzyl bromide) to approach from the opposite face, thus ensuring high diastereoselectivity.

Materials & Reagents

| Reagent/Material | Grade | Purpose |

| D-Valine methyl ester HCl | ≥99% | Chiral Source |

| Glycine methyl ester HCl | ≥99% | Glycine Source |

| 3,4,5-Trifluorobenzyl bromide | ≥98% | Electrophile |

| n-Butyllithium (n-BuLi) | 1.6 M in hexanes | Strong Base |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Reaction Solvent |

| Diethyl Ether | Anhydrous | Extraction Solvent |

| Hydrochloric Acid (HCl) | 0.25 M and 1 M | Hydrolysis/pH Adjustment |

| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | Neutralization |

| Sodium Hydroxide (NaOH) | 1 M Solution | Saponification |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Drying Agent |

Protocol 1.1: Synthesis of the Schöllkopf Chiral Auxiliary

The auxiliary, (3R)-3,6-dihydro-3-isopropyl-2,5-dimethoxypyrazine, is prepared via the condensation of D-valine and glycine methyl esters.

-

Preparation of Free Bases: In separate flasks, neutralize D-valine methyl ester HCl and glycine methyl ester HCl by dissolving in methanol and adding an equimolar amount of sodium methoxide. Filter off the precipitated NaCl and concentrate the filtrates under reduced pressure to obtain the free amino esters as oils.

-

Condensation: Combine the two amino esters in a round-bottom flask equipped with a reflux condenser. Heat the mixture at 80-90°C under a nitrogen atmosphere for 12-18 hours. The mixture will gradually solidify.

-

Purification: The resulting cyclic dipeptide (diketopiperazine) can be purified by recrystallization from methanol/ether.

-

O-Alkylation: Suspend the purified diketopiperazine in anhydrous dichloromethane (DCM). Add triethyloxonium tetrafluoroborate (Meerwein's salt, 2.2 equivalents) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir for 24 hours.

-

Workup: Quench the reaction by carefully adding it to a cold, saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the bis-lactim ether auxiliary as an oil.

Protocol 1.2: Diastereoselective Alkylation

This is the key stereochemistry-defining step.

-

Enolate Formation: Dissolve the Schöllkopf auxiliary (1.0 eq) in anhydrous THF and cool the solution to -78°C under a nitrogen atmosphere. Add n-BuLi (1.05 eq) dropwise via syringe. The solution will typically turn a deep color (e.g., yellow or orange), indicating enolate formation. Stir for 30 minutes at -78°C.

-

Causality: n-BuLi is a powerful, non-nucleophilic base that quantitatively deprotonates the glycine α-carbon to form the planar lithium enolate. The low temperature is critical to prevent side reactions and maintain the stability of the enolate.[7]

-

-

Alkylation: Add a solution of 3,4,5-trifluorobenzyl bromide (1.1 eq) in anhydrous THF dropwise to the enolate solution at -78°C. Maintain stirring at this temperature for 3-4 hours.

-

Causality: The electrophilic benzyl bromide reacts with the nucleophilic enolate via an SN2 mechanism. The steric hindrance from the D-valine's isopropyl group directs the alkylation to the face opposite the auxiliary's chiral center, locking in the desired stereochemistry.[10]

-

-

Quenching: Quench the reaction by adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.

-

Extraction: Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product is used directly in the next step.

Protocol 1.3: Hydrolysis and Purification

-

Acidic Hydrolysis: Dissolve the crude alkylated product in 0.25 M aqueous HCl. Stir the mixture vigorously at room temperature for 4-6 hours. The progress can be monitored by TLC until the starting material is consumed.

-

Causality: The mild acidic conditions hydrolyze the two imino ether functionalities of the auxiliary, breaking apart the cyclic structure and releasing the D-valine methyl ester (chiral auxiliary) and the desired 3,4,5-trifluoro-D-phenylalanine methyl ester.

-

-

Auxiliary Removal: Wash the acidic aqueous solution with DCM or ether (3x) to remove the chiral D-valine methyl ester.

-

Basification & Extraction: Carefully basify the aqueous layer to pH ~8-9 with solid sodium bicarbonate. Extract the product, 3,4,5-trifluoro-D-phenylalanine methyl ester, with ethyl acetate (3x).

-

Purification: Combine the organic extracts, dry over MgSO₄, and concentrate. The resulting ester can be purified by silica gel column chromatography if necessary.

Protocol 1.4: Saponification to the Free Amino Acid

-

Hydrolysis: Dissolve the purified methyl ester in a mixture of methanol and water (e.g., 3:1 v/v). Add 1 M NaOH (1.5 eq) and stir at room temperature for 2-4 hours, monitoring by TLC.

-

Neutralization: Upon completion, carefully acidify the solution to pH ~6-7 with 1 M HCl. The free amino acid will precipitate out of the solution.

-

Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum to yield pure 3,4,5-trifluoro-D-phenylalanine.

Stage 2: Fmoc Protection

The final step is the protection of the α-amino group. The use of N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is preferred over the more reactive Fmoc-Chloride (Fmoc-Cl) as it minimizes the risk of dipeptide formation and is easier to handle.[7]

Materials & Reagents

| Reagent/Material | Grade | Purpose |

| 3,4,5-Trifluoro-D-phenylalanine | As synthesized | Substrate |

| Fmoc-OSu | ≥99% | Fmoc-donating reagent |

| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Base |

| Dioxane or Acetone | Reagent Grade | Organic Co-solvent |

| Diethyl Ether | Reagent Grade | Washing Solvent |

| Hydrochloric Acid (HCl) | 1 M | Acidification |

Protocol 2.1: N-Fmoc Protection

-

Dissolution: Dissolve 3,4,5-trifluoro-D-phenylalanine (1.0 eq) in a 10% aqueous sodium bicarbonate solution. A 1:1 mixture of dioxane/water can be used to improve solubility. Stir until a clear solution is obtained.

-

Reagent Addition: In a separate flask, dissolve Fmoc-OSu (1.05 eq) in dioxane or acetone. Add this solution dropwise to the amino acid solution at room temperature over 30 minutes with vigorous stirring.

-

Reaction: Allow the mixture to stir at room temperature for 8-12 hours.

-

Workup: Dilute the reaction mixture with water and wash with diethyl ether (2x) to remove any unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct.

-

Precipitation: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 by the slow addition of 1 M HCl. The desired Fmoc-protected amino acid will precipitate as a white solid.

-

Causality: Acidification protonates the carboxylate group, rendering the molecule neutral and significantly less soluble in the aqueous medium, thus causing it to precipitate.

-

-

Isolation and Purification: Collect the white precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove inorganic salts. Dry the product under high vacuum. If required, further purification can be achieved by recrystallization (e.g., from ethyl acetate/hexane) to yield high-purity Fmoc-3,4,5-trifluoro-D-phenylalanine.

Characterization and Quality Control

Rigorous characterization is essential to validate the identity, purity, and stereochemical integrity of the final product.

| Analysis | Expected Outcome / Purpose |

| ¹H and ¹⁹F NMR | Confirms the chemical structure, showing the characteristic signals for the Fmoc group, the amino acid backbone, and the trifluorophenyl ring. |

| Mass Spectrometry | Verifies the correct molecular weight of the final compound (C₂₄H₁₈F₃NO₄, MW: 441.40 g/mol ).[12] |

| HPLC (Chiral) | Determines the enantiomeric excess (ee) of the product. The D-enantiomer should be the major peak when compared against a racemic or L-standard. An ee of >98% is typically achievable with this method. |

| Specific Rotation [α]D | Measures the optical activity. A positive value is expected for the D-enantiomer of fluorinated phenylalanines, confirming the stereochemical outcome. |

| Melting Point | A sharp melting point range indicates high purity of the crystalline solid. |

Conclusion

The synthetic strategy detailed in this guide, centered on the Schöllkopf chiral auxiliary, provides a robust and highly stereoselective pathway to Fmoc-3,4,5-trifluoro-D-phenylalanine. By understanding the mechanistic principles behind each step—from the face-selective alkylation of the chiral enolate to the clean and efficient Fmoc protection—researchers can reliably produce this valuable building block with high purity and enantiomeric excess. This methodology empowers drug development professionals to confidently incorporate this unique amino acid into advanced peptide-based therapeutics, leveraging its stability-enhancing and property-modulating features to drive innovation.

References

-

Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis. Available at: [Link]

-

Advances in Enzymatic Synthesis of D-Amino Acids. MDPI. Available at: [Link]

-

Synthesis of N-Fmoc-Protected Amino Acid Esters and Peptides. Synfacts. Available at: [Link]

-

Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications. PubMed Central (PMC). Available at: [Link]

-

An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. The Royal Society of Chemistry. Available at: [Link]

-

Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]

-

Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron‐Deficient Aromatic d‐Amino Acids. PubMed Central (PMC). Available at: [Link]

-

Chiral Resolution of ss-dl-Phenylalanine Using Chiral Macrocyclic Nickel(II) Complexes. ResearchGate. Available at: [Link]

-

Asymmetric Rh-Catalyzed Hydrogenation of Enamides with a Chiral 1,4-Bisphosphine Bearing Diphenylphosphino Groups. R Discovery. Available at: [Link]

-

Cobalt-catalyzed asymmetric hydrogenation of enamides enabled by single-electron reduction. PubMed. Available at: [Link]

-

Lecture 28 - Chiral relay systems in amino acid derived enolate alkylation. NPTEL. Available at: [Link]

-

Chiral FLP-catalyzed asymmetric hydrogenation of 3-fluorinated chromones. Chemical Communications (RSC Publishing). Available at: [Link]

-

Asymmetric Synthesis of N‐Fmoc‐(S)‐7‐aza‐tryptophan via Alkylation of Chiral Nucleophilic Glycine Equivalent. ADDI. Available at: [Link]

-

Peptidoglycan-Targeted [18F]3,3,3-Trifluoro-d-alanine Tracer for Imaging Bacterial Infection. ACS Publications. Available at: [Link]

-

Glycine Esters via Palladium-Catalyzed Allylic Alkylation and Studies toward the Total Synthesis of Callipeltin A and C. CORE. Available at: [Link]

-

Synthesis of Chiral α-Branched α-Amino Acids from Glycine. ResearchGate. Available at: [Link]

-

Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. PubMed Central (PMC). Available at: [Link]

-

Structural Analysis of 3,5-Bistrifluoromethylhydrocinnamic Acid. MDPI. Available at: [Link]

-

Design and Synthesis of Chiral Organic Molecules for Asymmetric Synthesis. IMS. Available at: [Link]

-

A practical synthesis of Nalpha-Fmoc-L-pyrazinylalanine via Schöllkopf's chiral auxiliary. Europe PMC. Available at: [Link]

-

Synthesis and Evaluation of a Series of 3,4,5-trimethoxycinnamic Acid Derivatives as Potential Antinarcotic Agents. PubMed. Available at: [Link]

-

Asymmetric alkylation of glycine imines using in situ generated phase-transfer catalysts. ResearchGate. Available at: [Link]

- CN1566080A - Resolution of DL-phenylalanine. Google Patents.

-

Mastering Organic Synthesis: The Versatility of 2,4,5-Trifluorobenzyl Bromide. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

-

Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation. ScienceMadness. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. peptide.com [peptide.com]

- 7. elearn.psgcas.ac.in [elearn.psgcas.ac.in]

- 8. addi.ehu.es [addi.ehu.es]

- 9. researchgate.net [researchgate.net]

- 10. A practical synthesis of Nalpha-Fmoc-L-pyrazinylalanine via Schöllkopf's chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. (PDF) Enantioselective Transport of D,l-Phenylalanine and [research.amanote.com]

A Technical Guide to the Solubility of Fmoc-3,4,5-trifluoro-D-phenylalanine in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive analysis of the solubility of Fmoc-3,4,5-trifluoro-D-phenylalanine, a critical building block in modern peptide synthesis. While specific quantitative solubility data for this compound is not extensively published, this guide synthesizes established principles of Fmoc-amino acid and fluorinated compound solubility to provide well-grounded predictions. Furthermore, it offers detailed, field-proven experimental protocols for researchers to precisely determine solubility in their own laboratory settings. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as a practical resource for optimizing peptide synthesis workflows and ensuring the successful incorporation of this unique amino acid.

Introduction: The Significance of Solubility in Peptide Synthesis

The successful incorporation of Fmoc-protected amino acids into a growing peptide chain is fundamentally dependent on their solubility in the reaction solvent. Poor solubility can lead to a host of complications, including incomplete coupling reactions, the formation of deletion sequences, and challenges in purification, all of which compromise the yield and purity of the final peptide. Fmoc-3,4,5-trifluoro-D-phenylalanine, with its trifluorinated phenyl ring, presents unique solubility characteristics that warrant careful consideration. The introduction of fluorine atoms can significantly alter the physicochemical properties of the amino acid, including its hydrophobicity and polarity, thereby influencing its behavior in various solvents.[1][][3]

This guide will delve into the theoretical underpinnings of Fmoc-3,4,5-trifluoro-D-phenylalanine solubility, provide qualitative and extrapolated quantitative solubility data in a range of common laboratory solvents, and present a detailed, step-by-step protocol for the empirical determination of solubility.

Physicochemical Properties and Their Impact on Solubility

The solubility of Fmoc-3,4,5-trifluoro-D-phenylalanine is governed by the interplay of its constituent parts: the large, hydrophobic Fmoc protecting group, the D-phenylalanine backbone, and the electron-withdrawing trifluorinated phenyl side chain.

-

The Fmoc Group: The fluorenylmethyloxycarbonyl (Fmoc) group is a large, nonpolar moiety that generally imparts good solubility in many organic solvents.[4] Its aromatic nature facilitates π-π stacking interactions, which can be both a solubilizing and an aggregating force depending on the solvent environment.[5]

-

Fluorination of the Phenyl Ring: The presence of three fluorine atoms on the phenyl ring significantly impacts the molecule's electronic properties and intermolecular interactions. Fluorine is highly electronegative, leading to a polarized C-F bond.[6] This can alter the side chain's polarity and its ability to participate in hydrogen bonding.[1] The introduction of fluorine can also increase the hydrophobicity of the amino acid, which can either enhance or decrease solubility in a given solvent.[][6]

Predicted Solubility of Fmoc-3,4,5-trifluoro-D-phenylalanine

Table 1: Predicted Solubility of Fmoc-3,4,5-trifluoro-D-phenylalanine in Common Solvents

| Solvent | Type | Predicted Solubility | Rationale and Key Considerations |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | DMF is the gold standard for solid-phase peptide synthesis (SPPS) due to its excellent ability to solvate Fmoc-amino acids and swell the resin.[4][10] The trifluorinated phenyl ring is unlikely to significantly diminish solubility in this solvent. A concentration of 0.4 M or higher is expected to be achievable.[11] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Highly Soluble | NMP is another excellent solvent for SPPS and is often used interchangeably with DMF.[12] It is expected to readily dissolve Fmoc-3,4,5-trifluoro-D-phenylalanine. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic molecules, including those with poor solubility in other solvents.[9][12] |

| Dichloromethane (DCM) | Nonpolar Aprotic | Moderately to Highly Soluble | The large, hydrophobic Fmoc group and the fluorinated phenyl ring should promote solubility in DCM. However, for coupling reactions, polar aprotic solvents are generally preferred. |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderately Soluble | THF is a less polar aprotic solvent compared to DMF and NMP. While it may dissolve Fmoc-3,4,5-trifluoro-D-phenylalanine, its solvating power might be lower.[4] |

| Acetonitrile (ACN) | Polar Aprotic | Sparingly to Moderately Soluble | Acetonitrile is often used in purification (e.g., HPLC) but is less common as a primary solvent for coupling reactions due to the lower solubility of some Fmoc-amino acids.[4] |

| Methanol (MeOH) / Ethanol (EtOH) | Polar Protic | Sparingly Soluble | Polar protic solvents are generally poor choices for dissolving Fmoc-protected amino acids due to the hydrophobic nature of the Fmoc group.[8] |

| Water | Polar Protic | Insoluble | The hydrophobic character of both the Fmoc group and the trifluorinated phenyl side chain renders the molecule essentially insoluble in water.[13] |

Note: These are qualitative predictions. Actual solubility can be affected by factors such as temperature, the purity of the compound, and the presence of any moisture in the solvent.[9] For critical applications, experimental verification is strongly recommended.

Experimental Determination of Solubility: A Step-by-Step Protocol

For researchers requiring precise solubility data for their specific applications, the shake-flask method followed by HPLC analysis is the gold standard for determining equilibrium solubility.[4] This protocol provides a self-validating system to ensure accurate and reproducible results.

Materials and Equipment

-

Fmoc-3,4,5-trifluoro-D-phenylalanine

-

Selected solvents (high purity, anhydrous)

-

Analytical balance

-

Vortex mixer

-

Orbital shaker in a temperature-controlled environment

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Detailed Protocol

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of Fmoc-3,4,5-trifluoro-D-phenylalanine and dissolve it in a known volume of the solvent of interest to create a stock solution of known concentration.

-

Perform a series of serial dilutions to generate a set of standard solutions of decreasing concentrations. These will be used to create a calibration curve.

-

-

Sample Preparation for Saturation:

-

Add an excess amount of Fmoc-3,4,5-trifluoro-D-phenylalanine to a vial containing a known volume of the solvent. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

-

Equilibration:

-

Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid. This ensures a clear separation of the saturated supernatant from the excess solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

-

Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Inject the diluted sample and the standard solutions into the HPLC system.

-

Use a reverse-phase C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA).

-

Detect the Fmoc-3,4,5-trifluoro-D-phenylalanine peak by UV absorbance at a characteristic wavelength (e.g., 265 nm or 301 nm).

-

-

Quantification and Calculation:

-

Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of Fmoc-3,4,5-trifluoro-D-phenylalanine in the diluted sample by comparing its peak area to the calibration curve.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the tested solvent under the specified conditions.

-

Factors Influencing Solubility and Practical Considerations

Several factors can influence the solubility of Fmoc-3,4,5-trifluoro-D-phenylalanine, and understanding these can help in troubleshooting and optimizing experimental conditions:

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. Gentle heating can be employed to dissolve Fmoc-amino acids that are difficult to solubilize, but care must be taken to avoid degradation.[9]

-

Solvent Purity: The presence of impurities, particularly water, in organic solvents can significantly affect the solubility of Fmoc-protected amino acids. It is crucial to use high-purity, anhydrous solvents.

-

Sonication: The use of an ultrasonic bath can aid in the dissolution of suspended particles and help break up aggregates, facilitating faster attainment of equilibrium.[5]

-

Intermolecular Interactions: The trifluorinated phenyl ring can participate in unique intermolecular interactions, such as fluorous interactions, which may lead to aggregation and reduced solubility in certain solvents.[3]

Conclusion

While a definitive, universal solubility chart for Fmoc-3,4,5-trifluoro-D-phenylalanine is not yet established in the literature, a strong predictive understanding can be derived from the fundamental principles of Fmoc-amino acid and fluorinated compound chemistry. For applications demanding the utmost precision, the detailed experimental protocol provided in this guide offers a robust framework for the empirical determination of solubility. By carefully considering the choice of solvent and being mindful of the factors that influence solubility, researchers can ensure the efficient and successful application of this valuable and unique amino acid in their peptide synthesis endeavors.

References

- A Technical Guide to the Solubility of Fmoc-Ser-OMe in Common Organic Solvents - Benchchem. (URL: )

-

Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. - ResearchGate. (URL: [Link])

-

Solubility of Fmoc protected amino acids used in Project C. - ResearchGate. (URL: [Link])

- An In-depth Technical Guide to the Solubility and Stability of Fmoc-D-Abu-OH - Benchchem. (URL: )

-

What solvent systems would be effective at dissolving Fmoc-lysine-OH? - Reddit. (URL: [Link])

-

Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PubMed Central. (URL: [Link])

-

Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation - RSC Publishing. (URL: [Link])

-

Fmoc-3,4,5-trifluoro-D-phenylalanine - LabSolutions | Lab Chemicals & Equipment. (URL: [Link])

- Solubility of Fmoc-Phe(4-Br)-OH in different solvents - Benchchem. (URL: )

- The Solubility of Fmoc-Bpa-OH: A Comprehensive Technical Guide for Researchers - Benchchem. (URL: )

-

Synthesis of complex unnatural fluorine-containing amino acids - PMC - NIH. (URL: [Link])

-

Fmoc Test Protocols and Methods - Springer Nature Experiments. (URL: [Link])

-

Fmoc-d-phenylalanine solubility in twelve solvents: Solvent effects, molecular simulation, thermodynamic modeling vs. m… - OUCI. (URL: [Link])

-

Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC - PubMed Central. (URL: [Link])

-

Fluorine: A new element in protein design - PMC - PubMed Central. (URL: [Link])

- A Comprehensive Technical Guide to the Solubility of Fmoc-D-Trp-OH in Common Labor

-

Solubility Guidelines for Peptides - Merck Millipore. (URL: [Link])

-

Solubility of Fmoc-D-Phenylalanine in Twelve Mono-Solvents: Characterization, Determination, Analysis and Model Correlation - ResearchGate. (URL: [Link])

Sources

- 1. Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C8CP07025C [pubs.rsc.org]

- 3. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. reddit.com [reddit.com]

- 13. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Fmoc-3,4,5-trifluoro-D-phenylalanine: From Commercial Availability to Application in Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide-based drug discovery. Among these, fluorinated amino acids have garnered significant attention for their ability to modulate the physicochemical and biological properties of peptides. This in-depth technical guide focuses on Fmoc-3,4,5-trifluoro-D-phenylalanine, a commercially available building block that offers unique advantages in the design of novel peptide therapeutics. We will explore its commercial availability, key physicochemical properties, and provide expert insights into its application in solid-phase peptide synthesis (SPPS), including detailed protocols and considerations for its efficient incorporation. Furthermore, we will delve into the rationale behind utilizing this specific trifluorinated analog and its potential impact on peptide structure, stability, and bioactivity.

Introduction: The Power of Fluorine in Peptide Drug Design

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance drug-like properties.[1] In the context of peptides, the substitution of hydrogen with fluorine in amino acid side chains can lead to:

-

Increased Metabolic Stability: The high strength of the carbon-fluorine bond can render peptide backbones more resistant to enzymatic degradation, thereby prolonging their in vivo half-life.[2]

-

Modulation of Lipophilicity: Fluorination can significantly alter the lipophilicity of a peptide, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Enhanced Binding Affinity: The unique electronic properties of fluorine can lead to novel interactions with biological targets, potentially increasing binding affinity and potency.

-

Conformational Control: The steric and electronic effects of fluorine can influence the local conformation of the peptide backbone, enabling the design of peptides with specific secondary structures.

Fmoc-3,4,5-trifluoro-D-phenylalanine is a valuable reagent for harnessing these benefits in the synthesis of sophisticated peptide drug candidates.

Commercial Availability and Physicochemical Properties

Fmoc-3,4,5-trifluoro-D-phenylalanine is readily available from several reputable chemical suppliers. Researchers can source this building block in various quantities to suit their research needs.

| Supplier | Product Number | CAS Number | Molecular Formula | Molecular Weight | Purity |

| Sigma-Aldrich | CDS006690 | 205526-31-4 | C₂₄H₁₈F₃NO₄ | 441.40 g/mol | - |

| Chem-Impex | 21040 | 205526-31-4 | C₂₄H₁₈F₃NO₄ | 441.41 g/mol | ≥ 98% (HPLC) |

Key Physicochemical Properties:

-

Appearance: Typically a white to off-white powder or solid.[2]

-

Storage: Recommended storage at 0-8 °C.[2]

Synthesis of the Core Amino Acid

While the Fmoc-protected derivative is commercially available, understanding the synthesis of the core amino acid, 3,4,5-trifluoro-D-phenylalanine, provides valuable insight. A published method involves the use of a chiral auxiliary which, after cleavage under mild acidic conditions, yields 3,4,5-trifluorophenylalanine hydrochloride with high enantiomeric excess (95% ee), indicating minimal racemization.[1]

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Fmoc-3,4,5-trifluoro-D-phenylalanine is designed for use in standard Fmoc-based solid-phase peptide synthesis (SPPS). The general workflow for incorporating this amino acid into a growing peptide chain is outlined below.

Figure 1: General workflow for the incorporation of Fmoc-3,4,5-trifluoro-D-phenylalanine in SPPS.

Detailed Experimental Protocol: Coupling of Fmoc-3,4,5-trifluoro-D-phenylalanine

The electron-withdrawing nature of the three fluorine atoms on the phenyl ring can influence the reactivity of the carboxylic acid, potentially requiring optimized coupling conditions.

Materials:

-

Fmoc-protected peptide-resin (with a free N-terminal amine)

-

Fmoc-3,4,5-trifluoro-D-phenylalanine

-

Coupling reagents (e.g., HBTU/HOBt or HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-15 minutes to remove the N-terminal Fmoc protecting group. Repeat this step once.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and by-products.

-

Amino Acid Activation:

-

In a separate vessel, dissolve Fmoc-3,4,5-trifluoro-D-phenylalanine (3 equivalents relative to resin loading) in DMF.

-

Add the coupling reagent (e.g., HBTU, 2.9 equivalents) and an additive (e.g., HOBt, 3 equivalents).

-

Add DIPEA (6 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.

-

-

Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours.

-

Expert Insight: Due to potential steric hindrance and altered electronics from the trifluorinated ring, a longer coupling time or a "double coupling" (repeating the coupling step) may be necessary to ensure complete reaction.[3] The use of more potent coupling reagents like HATU can also improve coupling efficiency.[3]

-

-

Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser or TNBS test) on a small sample of resin beads to confirm the absence of free primary amines, indicating a complete coupling reaction. A negative result is desired.

-

Washing: Wash the resin thoroughly with DMF and Dichloromethane (DCM) to remove excess reagents and by-products.

-

Continuation of Synthesis: Proceed with the deprotection and coupling of the next amino acid in the sequence.

Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. A standard cleavage cocktail, such as 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water, is typically effective.[3]

Rationale and Potential Impact on Peptide Properties

The choice of the 3,4,5-trifluoro substitution pattern on the D-phenylalanine isomer is deliberate and can be expected to have specific effects on the resulting peptide.

Impact on Aromatic Interactions

The electron-withdrawing fluorine atoms significantly alter the quadrupole moment of the aromatic ring. This can modulate or disrupt cation-π and π-π stacking interactions, which are often crucial for peptide-receptor binding and protein-protein interactions. This provides a powerful tool for probing the importance of these interactions in biological recognition.

Enhanced Hydrophobicity and Stability

The trifluorophenyl group increases the hydrophobicity of the amino acid side chain. This can lead to peptides with improved membrane permeability and enhanced resistance to proteolytic degradation.

19F NMR as a Probe for Structural Biology

The presence of the three fluorine atoms provides a sensitive and specific probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. This technique can be used to study the local environment of the fluorinated residue within the peptide, providing valuable information about peptide conformation, dynamics, and interactions with binding partners, without the need for larger, more disruptive labels.[3]

Figure 2: Rationale for using Fmoc-3,4,5-trifluoro-D-phenylalanine in peptide science.

Conclusion

Fmoc-3,4,5-trifluoro-D-phenylalanine is a commercially accessible and highly valuable building block for the synthesis of advanced peptide therapeutics. Its unique trifluorinated structure offers a powerful means to enhance metabolic stability, modulate biological activity, and introduce a sensitive probe for structural studies. By understanding the specific considerations for its incorporation into peptides via SPPS, researchers can effectively leverage the unique properties of this non-natural amino acid to accelerate the development of novel peptide-based drugs with improved therapeutic profiles.

References

-

Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050. [Link]

Sources

Structural Analysis of Trifluorinated Phenylalanine Derivatives: From Stereoelectronics to Macromolecular Conformation

An In-Depth Technical Guide:

Preamble: The Trifluoromethyl Group as a Tool of Molecular Artistry

In the landscape of modern drug discovery and chemical biology, the strategic incorporation of fluorine has transcended mere substitution, becoming a sophisticated tool for fine-tuning molecular properties. Among fluorinated motifs, the trifluoromethyl (CF₃) group is particularly powerful, acting as a unique bioisostere for methyl, ethyl, and even isopropyl groups.[1] When appended to the phenylalanine scaffold, it creates derivatives that profoundly influence the lipophilicity, metabolic stability, and binding affinity of peptides and small molecules.[2][3] The potent electron-withdrawing nature of the CF₃ group alters the electronic landscape of the aromatic ring, while its steric bulk and unique stereoelectronic properties impose significant conformational constraints.[3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and techniques used to dissect the complex structural biology of trifluorinated phenylalanine derivatives, moving from the fundamental forces that govern their shape to the high-resolution methods used to visualize their impact within larger biomolecules.

Part 1: The Foundation - Synthesis and Stereoelectronic Principles

A robust structural analysis is predicated on understanding both the molecule's synthesis and the innate chemical forces that dictate its preferred conformations.

Accessing the Building Blocks: Synthetic Strategies

The creation of trifluorinated phenylalanine derivatives is a crucial first step. While numerous methods exist, palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, represent a versatile and widely adopted strategy.[4][5][6] This approach typically involves coupling a protected β-iodoalanine derivative with a trifluoromethyl-substituted aryl zinc reagent.

Workflow: Generalized Negishi Cross-Coupling for CF₃-Phe Synthesis

Caption: Generalized workflow for synthesizing trifluorinated phenylalanine.

The Gauche Effect: A Stereoelectronic Driving Force

The conformational preferences of molecules containing trifluoromethyl groups are heavily influenced by stereoelectronic effects, most notably the gauche effect .[7][8][9] This phenomenon describes the tendency of certain acyclic molecules to favor a gauche conformation (substituents separated by a ~60° dihedral angle) over the sterically less hindered anti conformation. This preference is primarily driven by a stabilizing hyperconjugative interaction where electron density is donated from a C-H σ bonding orbital into an adjacent, low-lying C-F σ* antibonding orbital.[10][11] This interaction is maximized in the gauche arrangement.

Caption: The gauche effect stabilizes the conformation via hyperconjugation.

Understanding this intrinsic preference is critical, as it dictates the local geometry around the Cα-Cβ bond of the phenylalanine side chain, which in turn influences the overall peptide secondary structure.

Part 2: Spectroscopic Characterization

Spectroscopic techniques are indispensable for probing the structure and dynamics of trifluorinated molecules in solution.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is the premier technique for studying these derivatives. The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, resulting in excellent sensitivity.[12] Its chemical shift is highly sensitive to the local electronic environment, spanning a range of over 500 ppm, which minimizes signal overlap and provides a clear window into molecular structure.[12][13]

Key Observables in ¹⁹F NMR:

-

Chemical Shift (δ): The position of the ¹⁹F signal provides information about the electronic environment. Changes in conformation, solvent exposure, or ligand binding can induce significant shifts.

-

J-Coupling (¹⁹F-¹H, ¹⁹F-¹³C): Scalar couplings, particularly three-bond couplings (³J), are conformation-dependent and can be used to determine dihedral angles via Karplus-like relationships.

-

Nuclear Overhauser Effect (NOE): Through-space interactions between ¹⁹F and ¹H nuclei can provide distance restraints, helping to define the three-dimensional structure of peptides.[14]

Experimental Protocol: Acquiring a 1D ¹⁹F NMR Spectrum

-

Sample Preparation: Dissolve 1-5 mg of the trifluorinated phenylalanine derivative or peptide in a suitable deuterated solvent (e.g., D₂O, CD₃CN, DMSO-d₆) to a final concentration of 0.5-2 mM in a high-quality NMR tube.

-

Instrument Setup:

-

Use a high-field NMR spectrometer equipped with a multinuclear probe tuned to the ¹⁹F frequency.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zgf on Bruker systems) is typically sufficient.

-

Spectral Width: Set a wide spectral width (e.g., 200-250 ppm) centered around the expected CF₃ region (approx. -60 to -80 ppm relative to CFCl₃).

-

Reference: Use an external reference like trifluoroacetic acid (TFA) or an internal standard if non-reactivity is assured.[13]

-

Relaxation Delay (D1): Set a delay of at least 5 times the longest T₁ relaxation time of the ¹⁹F nuclei (typically 5-20 seconds) to ensure accurate quantification.[13]

-

Pulse Angle: Use a 90° pulse for maximum signal intensity.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 to 256) to achieve an adequate signal-to-noise ratio.

-

-

Processing:

-

Apply an exponential line-broadening factor (e.g., 0.3-1.0 Hz) to improve the signal-to-noise ratio.

-

Fourier transform the free induction decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Circular Dichroism (CD) Spectroscopy

When trifluorinated phenylalanine is incorporated into a peptide, CD spectroscopy is a vital tool for assessing its impact on the secondary structure (e.g., α-helix, β-sheet). The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting spectrum in the far-UV region (190-250 nm) is characteristic of the peptide backbone conformation.

| Secondary Structure | Characteristic CD Signal |

| α-Helix | Negative bands at ~222 nm and ~208 nm, positive band at ~193 nm. |

| β-Sheet | Negative band at ~218 nm, positive band at ~195 nm. |

| Random Coil | Strong negative band near 200 nm. |

By comparing the CD spectrum of the native peptide with its trifluorinated analogue, researchers can quantify changes in helicity or sheet content, providing direct evidence of the structural perturbations induced by the CF₃ group.

Part 3: High-Resolution Structural Determination

While spectroscopy provides invaluable information on solution-state structure and dynamics, X-ray crystallography offers an atomic-resolution view of the molecule in the solid state.

X-ray Crystallography

Single-crystal X-ray diffraction provides precise data on bond lengths, bond angles, dihedral angles, and intermolecular interactions. For trifluorinated phenylalanine derivatives, this can directly confirm conformational preferences (e.g., the gauche effect) and reveal how the CF₃ group participates in crystal packing through dipole-dipole or other non-covalent interactions.[15]

Incorporating these derivatives can sometimes aid in protein crystallization, and the resulting structures reveal how the bulky, hydrophobic side chain is accommodated within the protein core.[15][16]

Experimental Workflow: Protein Crystallography with CF₃-Phe

Caption: Standard workflow for determining the crystal structure of a protein.

Part 4: In Silico Analysis - Computational Modeling

Computational chemistry provides a powerful complement to experimental techniques, offering insights into energetics and electronic structure that are otherwise inaccessible.

Density Functional Theory (DFT) Calculations

DFT is widely used to calculate the relative energies of different conformers of trifluorinated phenylalanine. By performing a potential energy surface scan around the Cα-Cβ bond (χ₁ dihedral angle), researchers can identify the lowest energy conformations and quantify the energetic preference for the gauche rotamer. These theoretical calculations can then be validated against experimental NMR data.

Molecular Dynamics (MD) Simulations

For peptides and proteins, MD simulations can predict how the introduction of a trifluorinated phenylalanine residue affects the dynamic behavior and conformational landscape of the entire molecule.[17] These simulations can reveal changes in flexibility, solvent accessibility, and the stability of secondary structural elements over time.

| Technique | Information Gained | Synergy with Other Methods |

| DFT Calculations | Relative conformational energies, bond properties, electronic structure. | Corroborates NMR findings on preferred rotamers. Explains the electronic basis for the gauche effect. |

| MD Simulations | Dynamic behavior, conformational sampling, solvent interactions. | Provides a dynamic context for static X-ray structures. Helps interpret ensemble-averaged NMR data. |

Conclusion: An Integrated Approach to Structural Elucidation

The structural analysis of trifluorinated phenylalanine derivatives is a multi-faceted endeavor that requires the synergistic application of synthetic, spectroscopic, crystallographic, and computational methods. The powerful stereoelectronic effects of the trifluoromethyl group impose distinct conformational preferences that can propagate from the local side-chain level to the global architecture of peptides and proteins. By leveraging the high sensitivity of ¹⁹F NMR, the secondary structure information from CD, the atomic-level detail of X-ray crystallography, and the energetic insights from computational modeling, researchers can build a complete and robust picture of these fascinating molecules. This integrated understanding is paramount for the rational design of next-generation therapeutics and advanced biochemical probes.

References

- National Institutes of Health (NIH). (n.d.). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis.

- ACS Publications. (n.d.). The Reverse Fluorine Perlin-like Effect and Related Stereoelectronic Interactions. The Journal of Organic Chemistry.

- Beilstein Journals. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications.

- ResearchGate. (2020, May 15). (PDF) Fluorinated phenylalanines: Synthesis and pharmaceutical applications.

- ResearchGate. (n.d.). Synthesis of (3- and 4-trifluoromethyldiazirinyl)-d-phenylalanine....

- PubMed Central (PMC). (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications.

- ACS Publications. (2018, June 12). Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. Accounts of Chemical Research.

- PubMed Central (PMC). (n.d.). Structural basis for the enhanced stability of highly fluorinated proteins.

- ResearchGate. (2025, August 6). Computational study of stereoelectronic effects in fluorinated alkylamines | Request PDF.

- Unnamed Source. (2025, October 15). The Role of Fluorinated Amino Acids in Modern Peptide Therapeutics.

- PubMed Central (PMC). (n.d.). Fluorinated Protein and Peptide Materials for Biomedical Applications.

- PubMed. (n.d.). Structures and conformations of trifluoromethyl fluoroformate and perfluorodimethyl carbonate.

- ResearchGate. (n.d.). The fluorine gauche effect. Selected literature precedence for a....

- Unnamed Source. (2023, January 5). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy.

- ResearchGate. (n.d.). Leveraging Fluorine (Stereoelectronic) Effects in Catalysis | Request PDF.

- National Institutes of Health (NIH). (2024, February 15). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact.

- Wikipedia. (n.d.). Stereoelectronic effect.

- ResearchGate. (n.d.). The Trifluoromethyl Group in Chemistry and Spectroscopy. Carbon—Fluorine Hyperconjugation.

- Royal Society of Chemistry. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science.

- University of Southampton. (n.d.). Multinuclear and Fluorine NMR Spectroscopy | Southampton Chemistry Analytical Solutions.

- PubMed Central (PMC). (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- PubMed Central (PMC). (n.d.). The Gauche Effect in XCH2CH2X Revisited.

- Minsky DTIC. (2006, December 31). Molecular Modeling Studies of Fluorinated Peptide and Amino Acid Analogs.

- ResearchGate. (n.d.). NMR spectra of a mixture of fluorinated compounds highlighting the....

- PubMed Central (PMC). (2021, April 1). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity.

- MDPI. (n.d.). Fluorinated Protein and Peptide Materials for Biomedical Applications.

- Wikipedia. (n.d.). Gauche effect.

- PubMed Central (PMC). (2022, February 9). Synthesis, Reactivity and Structural Properties of Trifluoromethylphosphoranides.

- ResearchGate. (2025, August 7). Design, Synthesis, and Application of a Trifluoromethylated Phenylalanine Analogue as a Label to Study Peptides by Solid-State 19FNMR Spectroscopy | Request PDF.

- Unnamed Source. (n.d.). Fluorine NMR.

- ACS Publications. (2020, November 13). DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. ACS Omega.

- Journal of the American Chemical Society. (n.d.). Conformational analysis. Trifluoromethyl group.

- Wiley Analytical Science. (2024, May 29). A fluorinated chaperone gives X-ray crystal structures of acyclic natural product derivatives up to 338 molecular weight.

- Wikipedia. (n.d.). Trifluoroacetic acid.

- ACS Publications. (n.d.). Fluorine Gauche Effect Explained by Electrostatic Polarization Instead of Hyperconjugation: An Interacting Quantum Atoms (IQA) and Relative Energy Gradient (REG) Study. The Journal of Physical Chemistry A.

- Scientific Update. (2018, November 26). Protecting group free radical C-H trifluoromethylation of peptides.

- Unnamed Source. (n.d.). The Impact of Trifluoromethyl Groups in Organic Synthesis.

- PubMed Central (PMC). (2017, October 18). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals.

- PubMed Central (PMC). (n.d.). Fluorinated peptide biomaterials.

- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Freie Universität Berlin. (n.d.). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Refubium.

- Unnamed Source. (n.d.). (PDF) Computational Modelling of Peptides Containing Non-Standard Amino Acids.

- Unnamed Source. (n.d.). Modeling a new modality: Computational tools to support peptide projects.

- Benchchem. (n.d.). 3-Fluoro-N-(trifluoroacetyl)phenylalanine | 39801-55-3.

- Benchchem. (n.d.). 2,3,5-Trifluoro-L-Phenylalanine | 873429-59-5.

Sources

- 1. Fluorinated Protein and Peptide Materials for Biomedical Applications | MDPI [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Stereoelectronic effect - Wikipedia [en.wikipedia.org]

- 10. The Gauche Effect in XCH2CH2X Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gauche effect - Wikipedia [en.wikipedia.org]

- 12. biophysics.org [biophysics.org]

- 13. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Fluorine Advantage: A Technical Guide to the Strategic Incorporation of Fluorinated Amino Acids in Modern Peptide Design

Introduction: The "Fluorine Advantage" in Peptide Science

The field of peptide therapeutics is undergoing a renaissance, driven by the capacity of peptides to modulate complex biological targets, including protein-protein interactions, with high specificity and potency.[1][2] However, the translation of native peptides into viable drugs is often hampered by inherent liabilities, namely poor metabolic stability and limited cell permeability.[3][4] The strategic incorporation of fluorinated amino acids (FAAs) has emerged as a powerful and versatile tool to overcome these challenges.[5] Fluorine, with its unique and potent physicochemical properties, can profoundly influence the structural, chemical, and biological characteristics of a peptide.[6]

This in-depth guide, designed for researchers, scientists, and drug development professionals, moves beyond a mere listing of facts to provide a foundational understanding of why and how to leverage the "fluorine advantage." As a Senior Application Scientist, my objective is to synthesize field-proven insights with rigorous scientific principles, offering a practical framework for the rational design, synthesis, and characterization of fluorinated peptides. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative literature to empower you to harness the full potential of this transformative technology.

Part 1: Fundamental Principles - The Physicochemical Impact of Fluorination

The strategic replacement of hydrogen with fluorine is not a simple isosteric substitution; it is a profound alteration of the local electronic and steric environment. Understanding the fundamental properties of the fluorine atom is critical to predicting and exploiting its effects on peptide behavior.

The Unique Properties of the Fluorine Atom

-

Extreme Electronegativity: Fluorine is the most electronegative element, leading to the formation of highly polarized C-F bonds. This strong electron-withdrawing effect can alter the pKa of nearby functional groups and create unique intramolecular interactions.[1]

-

Small van der Waals Radius: With a radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å). This allows it to be incorporated into sterically constrained positions within a peptide structure without causing significant disruption.[7]

-

High C-F Bond Strength: The carbon-fluorine bond is exceptionally strong (~116 kcal/mol), rendering it highly resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes.[3] This is a cornerstone of its ability to enhance pharmacokinetic profiles.

Modulating Peptide Attributes Through Strategic Fluorination

The introduction of fluorine can systematically tune key peptide properties:

-

Enhanced Stability (Thermal and Proteolytic): The increased hydrophobicity of fluorinated side chains can drive more efficient packing within a peptide's core, a phenomenon known as the "fluoro-stabilization effect."[8][9] This often leads to enhanced thermal stability, measurable as an increase in melting temperature (T_m).[5][10] Furthermore, fluorinated residues can act as steric shields, hindering the approach of proteases to the scissile peptide bond.[5][11] However, this effect is not universal and is highly dependent on the specific enzyme, the position of the FAA relative to the cleavage site, and the degree of fluorination.[11][12]

-

Conformational Control: Fluorine's stereoelectronic effects provide an unparalleled tool for controlling peptide conformation.[3] This is most powerfully demonstrated with fluorinated prolines. For example, (4R)-fluoroproline (4R-Flp) strongly favors a Cγ-exo ring pucker, which pre-organizes the peptide backbone to favor a trans-amide bond.[1] Conversely, (4S)-fluoroproline (4S-Flp) promotes a Cγ-endo pucker and can stabilize the cis-amide bond.[1] This level of conformational control is instrumental in stabilizing specific secondary structures like β-turns and polyproline II helices.[3][13]

-

Increased Lipophilicity: Fluorination significantly increases the hydrophobicity and lipophilicity of an amino acid side chain.[1][5] This can be strategically employed to enhance a peptide's ability to cross cellular membranes, potentially improving bioavailability and cellular uptake. This property is quantified by the partition coefficient (LogP).

-

A Unique Spectroscopic Probe: The fluorine-19 (¹⁹F) nucleus is a superb NMR probe. It is 100% naturally abundant, has a high gyromagnetic ratio, and its large chemical shift dispersion is exquisitely sensitive to the local chemical environment.[3][7] Incorporating an FAA provides a powerful, non-perturbative handle for studying peptide conformation, dynamics, and interactions with binding partners.[3]

Part 2: Synthesis and Incorporation of Fluorinated Amino Acids into Peptides

The successful application of FAAs begins with their synthesis and efficient incorporation into the desired peptide sequence. While numerous synthetic methods exist, solid-phase peptide synthesis (SPPS) remains the workhorse for this application.[3][14]

Synthesis of Fluorinated Amino Acid Building Blocks

Access to a diverse array of FAA building blocks is crucial. Synthetic strategies generally fall into two categories:[6][15]

-

Fluorinated Building Block Approach: This involves starting with simple, commercially available fluorinated molecules and elaborating them to install the required amino and carboxyl groups.[3]

-

Direct Fluorination/Fluoroalkylation: This strategy involves the late-stage introduction of fluorine onto a standard amino acid derivative using electrophilic fluorinating reagents (e.g., Selectfluor) or other modern synthetic methods.[6][7]

Advances in synthetic chemistry have made a wide range of Fmoc-protected FAAs commercially available, including monofluorinated, difluorinated, and trifluoromethyl-containing derivatives of alanine, leucine, phenylalanine, and proline.[1][16]

Solid-Phase Peptide Synthesis (SPPS) of Fluorinated Peptides

The Fmoc/tBu strategy is the most common method for synthesizing fluorinated peptides.[17][18] While the core principles are the same as for standard SPPS, the unique nature of FAAs requires special consideration. The high electronegativity of fluorine can decrease the nucleophilicity of the α-amino group, potentially leading to slower and less efficient coupling reactions.[1][13]

This protocol outlines the manual synthesis of a short peptide containing a fluorinated residue on a 0.1 mmol scale using a standard rink amide resin.

Materials:

-

Resin: Rink Amide MBHA resin (loading ~0.5 mmol/g).

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF) (peptide synthesis grade).

-

Deprotection Solution: 20% (v/v) piperidine in DMF.

-

Amino Acids: Fmoc-protected standard amino acids and Fmoc-protected fluorinated amino acid.

-

Coupling Reagents: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.

-

Washing Solvents: Methanol (MeOH), Diethyl ether.

-

Equipment: SPPS reaction vessel, shaker, nitrogen line for drying.

Methodology:

-

Resin Swelling:

-

Place 200 mg of Rink Amide resin in the reaction vessel.

-

Add 5 mL of DCM and allow to swell for 30 minutes.

-

Drain the DCM and wash the resin 3x with DMF (5 mL each).[17]

-

-

Fmoc Deprotection (First Amino Acid):

-

Add 5 mL of 20% piperidine/DMF to the resin.

-

Shake for 3 minutes, then drain.

-

Add another 5 mL of 20% piperidine/DMF and shake for 10 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5x, 5 mL each) to remove all traces of piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the amino acid: Dissolve 4 equivalents of the Fmoc-amino acid (0.4 mmol) and 3.9 equivalents of HCTU (0.39 mmol) in 2 mL of DMF. Add 8 equivalents of DIPEA (0.8 mmol). Vortex for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Shake for 1-2 hours. Causality: For fluorinated amino acids, especially those with bulky fluoroalkyl groups or α-trifluoromethyl substituents, coupling times may need to be extended to 4 hours or even overnight to ensure complete reaction due to reduced nucleophilicity and potential steric hindrance.[1][13] A second coupling (double coupling) may be necessary.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3x, 5 mL each) and DCM (3x, 5 mL each).

-

-

Chain Elongation:

-

Repeat steps 2-4 for each subsequent amino acid in the sequence. A Kaiser test can be performed after each coupling step to check for the presence of free primary amines, confirming reaction completion.

-

-

Final Deprotection:

-

After the final coupling, perform a final Fmoc deprotection (Step 2).

-

Wash the resin with DMF (5x), DCM (5x), and MeOH (3x).

-

Dry the resin under a stream of nitrogen for at least 1 hour.

-

-

Cleavage and Global Deprotection:

-

Add 5 mL of the cleavage cocktail (95% TFA/2.5% TIS/2.5% H₂O) to the dry resin.

-

Shake at room temperature for 3 hours. Causality: TIS is a scavenger used to trap reactive carbocations generated from side-chain protecting groups (like tBu), preventing side reactions with sensitive residues like Tryptophan.

-

Filter the resin and collect the filtrate into a 50 mL centrifuge tube.

-

Concentrate the TFA solution using a gentle stream of nitrogen.

-

-

Peptide Precipitation and Purification:

-

Add 40 mL of cold diethyl ether to the concentrated filtrate to precipitate the crude peptide.

-

Centrifuge at 4000 rpm for 10 minutes. Decant the ether.

-

Wash the peptide pellet 2x with cold ether.

-

Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by RP-HPLC.

-

Caption: A flowchart illustrating the key steps in Fmoc-based solid-phase peptide synthesis.

Part 3: Biophysical Characterization of Fluorinated Peptides

Following successful synthesis and purification, it is essential to experimentally validate the impact of fluorination on the peptide's properties.

Assessing Conformational Stability

Circular Dichroism (CD) Spectroscopy is a primary tool for evaluating the secondary structure and thermal stability of peptides. By monitoring the change in CD signal at a specific wavelength (e.g., 222 nm for α-helices) as a function of temperature, a melting curve can be generated to determine the T_m.

-

Sample Preparation: Prepare a solution of the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) at a concentration of 20-50 µM.

-

Instrument Setup: Use a CD spectrometer equipped with a Peltier temperature controller. Set the wavelength to 222 nm (or another wavelength characteristic of the expected secondary structure).

-

Data Acquisition:

-

Equilibrate the sample at a starting temperature (e.g., 20°C) for 5 minutes.

-

Increase the temperature in increments (e.g., 1°C/minute) up to a final temperature (e.g., 90°C).

-

Record the CD signal (in millidegrees) at each temperature point.

-

-

Data Analysis: Plot the CD signal versus temperature. Fit the data to a sigmoidal curve to determine the midpoint of the transition, which corresponds to the T_m. Compare the T_m of the fluorinated peptide to its non-fluorinated counterpart.

Evaluating Proteolytic Stability

An in vitro assay using a relevant protease is a direct method to quantify the effect of fluorination on metabolic stability.

-

Reagent Preparation:

-

Prepare a stock solution of the peptide (fluorinated and non-fluorinated control) at 1 mg/mL in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

Prepare a stock solution of the protease (e.g., trypsin) at 0.1 mg/mL in the same buffer.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine 90 µL of the peptide stock with 10 µL of the protease stock (achieving a 100:1 substrate-to-enzyme ratio by weight).

-

Incubate the reaction at 37°C.

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 10 µL aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to 40 µL of 1% TFA. This denatures the enzyme.

-

-

Analysis:

-

Analyze each quenched time point by Reverse-Phase HPLC (RP-HPLC).

-

Monitor the disappearance of the peak corresponding to the intact peptide over time.

-

-